Product packaging for 3-(6-Aminopyridin-3-yl)benzoic acid(Cat. No.:CAS No. 779315-67-2)

3-(6-Aminopyridin-3-yl)benzoic acid

Cat. No.: B113013
CAS No.: 779315-67-2
M. Wt: 214.22 g/mol
InChI Key: RWSYZOSQBJSZNW-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)benzoic acid (CAS 779315-67-2) is an important biochemical building block in medicinal chemistry and drug discovery. This compound features a benzoic acid group linked to a 6-aminopyridine ring, creating a versatile scaffold for constructing more complex molecules . Its molecular formula is C 12 H 10 N 2 O 2 and it has a molecular weight of 214.22 g/mol . The primary research value of this compound lies in its role as a precursor for the synthesis of novel bioactive molecules. Recent studies have demonstrated that 3-(6-Aminopyridin-3-yl)benzamide derivatives exhibit potent antitumor activities . These derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells by inhibiting the transcription of AURKB (Aurora Kinase B), a key protein in cell division . One such derivative showed significant antiproliferative activity in A549 lung cancer cells and demonstrated potent antitumor effects in vivo, highlighting the promise of this chemical scaffold for developing new anticancer therapeutics . The compound should be stored in a cool, dark place under an inert atmosphere at room temperature . As a handling precaution, it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B113013 3-(6-Aminopyridin-3-yl)benzoic acid CAS No. 779315-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYZOSQBJSZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Context and Significance of Pyridine and Benzoic Acid Containing Molecular Architectures

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. mit.edunih.gov Its presence is crucial in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Similarly, the benzoic acid framework serves as a fundamental building block in the synthesis of a diverse range of organic molecules. preprints.org Naturally occurring in many plants, it is a key intermediate in the biosynthesis of secondary metabolites. preprints.org In medicinal chemistry, the carboxylic acid group of benzoic acid can act as a crucial interaction point with biological receptors and can be modified to create esters and amides, allowing for the fine-tuning of a molecule's properties. preprints.org The conjugation of benzoic acid with other pharmacologically active moieties is a common strategy in drug discovery to enhance efficacy and target specificity.

Rationale for Investigating 3 6 Aminopyridin 3 Yl Benzoic Acid: a Multifaceted Building Block

The chemical structure of 3-(6-Aminopyridin-3-yl)benzoic acid presents a unique combination of functional groups that make it a highly versatile building block for chemists. This molecule links a 6-aminopyridine unit to a benzoic acid ring at the meta-position. This specific arrangement offers several strategic advantages in molecular design.

The utility of the 6-aminopyridin-3-yl moiety as a building block has been demonstrated in the development of potent and selective inhibitors of key cellular signaling proteins, such as the mTOR kinase, which is implicated in cancer. mit.edu In the synthesis of complex inhibitors, this fragment has been shown to contribute to high cellular potency and favorable pharmacokinetic profiles. mit.edu

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundtert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate3-(3-pyridinyl)benzoic acid
Molecular Formula C₁₂H₁₀N₂O₂C₁₇H₂₀N₂O₂C₁₂H₉NO₂
Molecular Weight Not specified in results284.35 g/mol nih.govNot specified in results
IUPAC Name This compound tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate nih.gov3-(3-pyridinyl)benzoic acid sigmaaldrich.com
Physical Form Not specified in resultsNot specified in resultsSolid sigmaaldrich.com
Purity Not specified in resultsNot specified in results97% sigmaaldrich.com
Storage Not specified in resultsNot specified in resultsSealed in dry, room temperature sigmaaldrich.com

This table presents available data for the title compound and structurally related molecules to provide context.

Historical Development and Contemporary Relevance of Aminopyridine Benzoic Acid Conjugates

Synthetic Pathways for 3-(6-Aminopyridin-3-yl)benzoic Acid and Analogues

The construction of the biaryl system of this compound relies on modern cross-coupling reactions and can be adapted through various synthetic conditions to optimize yield and purity.

Targeted Synthesis from Precursors

The targeted synthesis of this compound and its analogues is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it ideal for complex aromatic structures. nih.gov

A common strategy involves the coupling of a pyridine-based organoboron compound with a benzoic acid derivative, or vice versa. For instance, the synthesis can be envisioned through the reaction of 5-bromopyridin-2-amine with 3-carboxyphenylboronic acid. The boronic acid provides the benzoic acid moiety, while the brominated aminopyridine serves as the other key building block. The presence of the amino group on the pyridine (B92270) ring and the carboxylic acid on the phenyl ring necessitates careful selection of protective groups or reaction conditions to avoid unwanted side reactions.

Table 1: Plausible Suzuki-Miyaura Coupling Reaction for this compound

Reactant 1Reactant 2CatalystBaseSolventOutcome
5-Bromopyridin-2-amine3-Carboxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/WaterThis compound
3-Bromo-benzoic acid methyl ester(6-Aminopyridin-3-yl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/WaterMethyl 3-(6-aminopyridin-3-yl)benzoate

This table represents a generalized synthetic approach based on established Suzuki-Miyaura reaction principles.

Following the coupling reaction to form the ester, a subsequent hydrolysis step is required to yield the final carboxylic acid product.

Hydrothermal Reaction Conditions and Outcomes

Hydrothermal synthesis offers a unique, non-catalyzed pathway for the formation of amide bonds, which is relevant to the derivatization of this compound. This method involves the direct condensation of amines and carboxylic acids in water at elevated temperatures and pressures (e.g., 250 °C and 40 bar). researchgate.net Under these conditions, a suite of amides can be synthesized with yields reaching up to 90% within hours. researchgate.net

The proposed mechanism involves a direct acylation of the amine by the carboxylic acid. researchgate.net The reaction is sensitive to pH, with amide formation being significantly inhibited in highly acidic (pH < 2) or alkaline (pH > 12) solutions, suggesting the reaction proceeds most efficiently between the neutral forms of the amine and carboxylic acid. researchgate.net While not a primary method for the synthesis of the parent acid, hydrothermal conditions could be employed to synthesize amide derivatives directly from this compound and various amines, representing a green chemistry approach by avoiding coupling agents. researchgate.net The outcomes are influenced by the structure of the reactants, with different amines exhibiting varying reaction rates. researchgate.net

Exploration of Catalytic Systems in Synthesis

The synthesis of this compound and its derivatives is heavily reliant on sophisticated catalytic systems. Palladium-based catalysts are central to the Suzuki-Miyaura cross-coupling reactions used to form the core biaryl structure. nih.gov Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium complexes with specialized ligands like CataXCium A Pd G3 are employed to achieve high yields and functional group tolerance. sbq.org.br The choice of catalyst and ligand can influence the reaction efficiency, particularly when dealing with challenging substrates like unprotected anilines. sbq.org.br

For the synthesis of benzamide (B126) derivatives from the carboxylic acid moiety, other catalytic systems can be utilized. For instance, a green and efficient method for benzamide preparation involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄). researchgate.net This reusable solid acid catalyst provides active sites for the reaction, leading to high yields in short reaction times. researchgate.net

Derivatization Strategies and Functional Group Transformations

The dual functionality of this compound, possessing both a reactive carboxylic acid and an amino group, allows for extensive derivatization to produce a wide range of analogues with tailored properties.

Synthesis of Substituted Benzamide Derivatives

The carboxylic acid group of this compound is a prime site for derivatization into substituted benzamides. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species can then be reacted with a primary or secondary amine to form the corresponding benzamide.

Alternatively, direct condensation methods using coupling agents are common. A mixture of the carboxylic acid and an amine can be treated with reagents such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), to facilitate amide bond formation. These methods are widely used in the synthesis of N-substituted benzamide derivatives. researchgate.netnih.gov

Table 2: Common Reagents for Benzamide Synthesis

Reagent ClassSpecific ExamplesRole
Activating AgentsThionyl chloride (SOCl₂), Oxalyl chlorideConvert carboxylic acid to acyl chloride
Coupling AgentsCDI, DCC, EDCFacilitate direct amide bond formation
AdditivesHOBt, HOBt/EDCSuppress side reactions and improve yield
CatalystsDiatomite earth@IL/ZrCl₄Green catalyst for direct condensation researchgate.net

These derivatization strategies allow for the introduction of a wide variety of substituents on the benzamide nitrogen, enabling the systematic exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov

Formation of Thiadiazole Conjugates with Acidic Linkers

The benzoic acid moiety of the title compound can be utilized to form heterocyclic conjugates, such as those containing a 1,3,4-thiadiazole ring. A common and efficient one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or a strong acid such as concentrated sulfuric acid. nih.govjocpr.com

The reaction proceeds through the initial acylation of the thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate. nih.gov This intermediate then undergoes intramolecular cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring. sbq.org.brnih.gov In this case, the substituent at the 5-position of the thiadiazole would be the (6-aminopyridin-3-yl)phenyl group. This strategy effectively links the aminopyridine-benzoic acid scaffold to a thiadiazole heterocycle, creating novel molecular architectures. nih.gov The 1,3,4-thiadiazole ring itself is considered a bioisostere of pyrimidine and can be a key pharmacophore in various therapeutic areas. nih.gov

Amidation and Esterification Reactions

The dual functionality of this compound allows for selective amidation and esterification reactions at its carboxylic acid moiety or amidation involving its amino group. These transformations are fundamental in creating a diverse range of derivatives.

Amidation: The conversion of the carboxylic acid group to an amide is a key transformation. Direct condensation of the benzoic acid with various primary and secondary amines can be achieved using modern coupling agents. For instance, research into the synthesis of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives has utilized efficient, green solid acid catalysts. researchgate.net One such method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth, which facilitates the reaction under ultrasonic irradiation, offering advantages like high yields, short reaction times, and catalyst recyclability. researchgate.net

The amino group on the pyridine ring can also undergo amidation when reacted with a carboxylic acid. The choice of reagents and reaction conditions determines which functional group reacts. For example, using activating agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can facilitate amidation even with less reactive aromatic amines under mild conditions. lookchemmall.com The chemoselectivity of these reactions is crucial; for instance, it's possible to selectively amidate a more reactive amine in the presence of a less reactive one. lookchemmall.com

Interactive Table: Exemplary Amidation Conditions for Benzoic Acid Derivatives This table illustrates common conditions for amidation reactions applicable to the carboxylic acid moiety of the target compound, based on general findings.

Coupling Agent/CatalystAmine TypeSolventTemperatureYieldReference
Diatomite earth@IL/ZrCl4Primary/Secondary Aromatic & AliphaticNot specified (ultrasonic irradiation)Not specifiedHigh researchgate.net
TiCl₄Primary/Secondary Aromatic & AliphaticPyridine85 °CModerate to Excellent nih.gov
PPh₃/I₂/Et₃NPrimary/Secondary Aromatic & AliphaticDichloromethaneRoom TemperatureGood to Excellent rsc.org
3,4,5-Trifluorophenylboronic acidAromatic & AliphaticNot specifiedNot specifiedNot specified nih.gov

Esterification: The carboxylic acid group of this compound can be readily converted to an ester through various methods. Classic Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. benchchem.comyoutube.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like EDC/HOBt can be used to activate the carboxylic acid before introducing the alcohol. benchchem.com The synthesis of tert-butyl esters, such as tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, demonstrates the application of these methods to similar structures. nih.gov Furthermore, formic acid has been identified as a highly effective catalyst for the esterification of benzoic acids with certain alcohols, offering a potentially faster and cleaner reaction profile. google.com

Electrophilic Aromatic Substitution on Aromatic Moieties

The molecule contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS): a substituted benzene (B151609) ring and a substituted pyridine ring. The outcome of such reactions is dictated by the electronic nature and directing effects of the existing substituents.

Benzene Ring: The benzene ring has two substituents: the carboxylic acid (-COOH) group and the 6-aminopyridin-3-yl group.

-COOH group: This is a deactivating group and a meta-director due to its electron-withdrawing nature. truman.edu

Therefore, electrophilic attack on the benzene ring is expected to be sluggish and occur at the positions meta to the carboxylic acid group (C5) and meta to the pyridyl substituent.

Pyridine Ring: The pyridine ring has an amino group (-NH₂) and a connection to the benzoic acid moiety.

-NH₂ group: This is a powerful activating group and an ortho-, para-director. wikipedia.org It strongly enhances the nucleophilicity of the pyridine ring.

Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and deactivates the ring towards EAS, much more so than in benzene. wikipedia.org

Benzoic acid moiety: This acts as an electron-withdrawing group.

The powerful activating effect of the amino group would typically direct incoming electrophiles to the positions ortho and para to it (C5 and C2). However, the inherent electron deficiency of the pyridine ring, especially under the acidic conditions often used for EAS (which would protonate the ring nitrogen and the amino group), makes substitution challenging. wikipedia.org The reaction's outcome is a delicate balance between the activating effect of the amino group and the deactivating effects of the ring nitrogen and the other substituents. For example, in the nitration of benzoic acid, cold temperatures are required to favor the desired meta-product and reduce the formation of ortho-isomers. truman.edu

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemMajor SubstituentsDirecting EffectPredicted Site of SubstitutionExpected ReactivityReference
Benzene-COOH, -PyridylBoth are meta-directorsPosition 5Low truman.edu
Pyridine-NH₂, Ring N-NH₂ is o,p-director; Ring N is deactivatingPositions 2 and 5Complex/Low wikipedia.org

Common EAS reactions include halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), nitration (HNO₃/H₂SO₄), and sulfonation (fuming H₂SO₄). wikipedia.orglumenlearning.com Each requires a potent electrophile, often generated with a catalyst, to overcome the aromatic stability. minia.edu.egmasterorganicchemistry.com

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms is pivotal for optimizing conditions and predicting outcomes.

Amidation Mechanism: For direct amidation reactions, the mechanism typically involves the activation of the carboxylic acid. When using a catalyst like TiCl₄ in pyridine, the process is believed to involve the formation of a titanium-carboxylate intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov In methods using phosphine and iodine (PPh₃/I₂), the reaction pathway is highly dependent on the order of reagent addition. rsc.org A proposed mechanism involves the formation of an acylphosphonium iodide intermediate, which then reacts with the amine. The sequence of addition is critical to prevent the formation of inactive intermediates or undesired side products like acid anhydrides. rsc.org

Esterification Mechanism: Fischer esterification proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. youtube.com

Electrophilic Aromatic Substitution Mechanism: The general mechanism for EAS involves a two-step process. lumenlearning.com First, the aromatic ring's π-electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. minia.edu.eg This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. lumenlearning.com The nature of the electrophile, the substituents on the ring, and the reaction conditions all influence the rate and regiochemistry of the reaction.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound and its derivatives from laboratory bench to industrial scale presents several challenges and considerations.

Catalyst Cost and Efficiency: For reactions like amidation, the choice of catalyst is critical. While modern catalysts can be highly efficient, their cost and lifecycle are major factors. The use of heterogeneous, recoverable catalysts, such as the diatomite earth-supported ionic liquid mentioned for benzamide synthesis, is highly advantageous for scale-up as it simplifies product purification and reduces waste. researchgate.net

Purification: Large-scale purification methods such as recrystallization and vacuum distillation are often preferred over chromatography. google.com The synthesis strategy should be designed to yield a crude product that is amenable to these techniques. For instance, after oxidation, a product might be cooled to induce precipitation, followed by filtration, washing, and recrystallization to achieve the desired purity. google.com

Green Chemistry: Employing principles of green chemistry is increasingly important in industrial synthesis. This includes using less hazardous solvents, reducing energy consumption (e.g., using efficient catalysts that allow for lower reaction temperatures), and minimizing waste generation. researchgate.netuantwerpen.be The development of catalytic systems for reductive amination of benzoic acids using H₂ and NH₃ exemplifies a move towards cleaner production pathways. uantwerpen.be

Reaction Conditions: Moderate reaction temperatures and pressures are generally safer and less energy-intensive, making a process more economically viable on a large scale. sciforum.net The development of methods that proceed under such conditions is a key goal in process chemistry.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction analysis of the monohydrate form of the title compound, systematically named 3-(6-Aminopyridinium-3-yl)benzoate monohydrate, provides definitive insights into its solid-state conformation and packing. nih.gov

The compound crystallizes in a monoclinic system with the space group P21/c. The asymmetric unit is composed of one molecule of 3-(6-Aminopyridinium-3-yl)benzoate and one lattice water molecule. nih.gov The crystallographic data and unit cell parameters are summarized in the table below.

Parameter Value
Empirical FormulaC₁₂H₁₂N₂O₃
Formula Weight232.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8617 (12)
b (Å)10.393 (2)
c (Å)17.674 (4)
α (°)90
β (°)94.61 (3)
γ (°)90
Volume (ų)1073.3 (4)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.436 Mg m⁻³
Absorption Coeff. (mm⁻¹)0.106
F(000)488
Reflections Collected5122
Independent Reflections1942
R[F² > 2σ(F²)]0.084
wR(F²)0.215
Goodness-of-fit (S)1.09
Data sourced from reference nih.gov.

In the crystalline state, the molecule exists as a zwitterion, specifically 3-(6-Aminopyridinium-3-yl)benzoate. nih.gov This is confirmed by the protonation of the pyridine ring nitrogen atom and the deprotonation of the carboxylic acid group. The proton from the carboxyl group is transferred to the nitrogen atom of the pyridine ring, resulting in a positively charged pyridinium (B92312) cation and a negatively charged carboxylate anion within the same molecule. nih.gov

The molecule is not planar. The conformation in the crystal lattice is characterized by a significant twist between its two aromatic rings. The dihedral angle between the mean planes of the benzene ring and the pyridinium ring is 54.93 (1)°. nih.gov Furthermore, the deprotonated carboxylate group (COO⁻) is also twisted relative to the benzene ring to which it is attached, with an angle of 11.61 (7)° between their mean planes. nih.gov These conformational preferences minimize steric hindrance and optimize the intermolecular hydrogen bonding interactions within the crystal. nih.gov

Spectroscopic Elucidation of Molecular Structure

While detailed solid-state structural information is available from X-ray crystallography, NMR spectroscopy provides data on the molecule's structure in solution. A related compound, 3-Amino-benzoic acid, shows characteristic signals in ¹H and ¹³C NMR spectra. For instance, in DMSO-d6, the ¹H NMR spectrum of 3-Amino-benzoic acid exhibits a signal for the carboxylic proton at δ=12.45 ppm (singlet) and aromatic protons between δ=6.73-7.15 ppm. rsc.org The ¹³C NMR spectrum shows a peak for the carboxyl carbon at δ=168.3 ppm. rsc.org Specific NMR data for this compound from the searched documents was not available for a direct comparison.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides critical information for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, corresponding to the loss of the acidic proton from the carboxylic acid group.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can be predicted based on the structure. The primary fragmentation route for the deprotonated molecule would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation for benzoic acid and its derivatives. psu.edu Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺), with fragmentation patterns involving the loss of the hydroxyl radical (•OH), the entire carboxyl group (•COOH), and potential cleavages around the pyridine ring. cu.edu.egnist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization ModeParent Ion (m/z)Major Fragment Ions (m/z)Interpretation
ESI (-)213.06169.07[M-H]⁻, [M-H-CO₂]⁻
ESI (+)215.08198.08, 170.08[M+H]⁺, [M+H-NH₃]⁺, [M+H-COOH]⁺
EI214.07197.07, 169.07, 121, 92M⁺, [M-OH]⁺, [M-COOH]⁺, [C₇H₅O₂]⁺, [C₅H₆N₂]⁺

Note: The m/z values are theoretical and based on the most common isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are indispensable for identifying the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its distinct functional moieties. A very broad peak is anticipated for the O-H stretch of the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers in the solid state. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid will be prominent around 1700-1680 cm⁻¹. cu.edu.egresearchgate.net The asymmetric stretching of the carboxylate group, if present, can be observed around 1580 cm⁻¹. mdpi.com

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Carboxylic Acid (O-H)Stretch (H-bonded)2500 - 3300 (broad)
Carbonyl (C=O)Stretch1680 - 1700
Aromatic Ring (C=C)Stretch1580 - 1615
Pyridine RingRing Vibrations~1590, ~1475
C-N StretchStretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) is dictated by its chromophoric parts: the benzoic acid and the aminopyridine rings. Benzoic acid itself has two main absorption bands, which are assigned to π→π* transitions. researchgate.netrsc.org A weaker band (the B-band) appears around 270-280 nm, and a much stronger band (the C-band) is observed around 230 nm. rsc.orgresearchgate.net The presence of the aminopyridine moiety, a strong chromophore, is expected to cause a red-shift (bathochromic shift) and an increase in the intensity of these absorption bands. The electronic transitions will be influenced by solvent polarity and pH, as protonation or deprotonation of the amino and carboxylic acid groups alters the electronic structure of the molecule. rsc.orgacademie-sciences.fr

Crystal Engineering and Supramolecular Synthon Analysis

The molecular structure of this compound, featuring hydrogen bond donors (amine -NH₂ and carboxylic acid -OH) and acceptors (pyridine nitrogen and carboxylic acid C=O), makes it an ideal candidate for constructing ordered supramolecular assemblies through crystal engineering.

Design Principles for Hydrogen-Bonded Organic Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials built from organic molecules linked by hydrogen bonds. researchgate.netbsb-muenchen.de The design of stable HOFs relies on several key principles that are applicable to this compound:

Use of Robust Supramolecular Synthons: Supramolecular synthons are reliable and predictable patterns of intermolecular interactions. The carboxylic acid group is well-known to form a highly stable and robust homosynthon: a centrosymmetric dimer linked by a pair of O-H···O hydrogen bonds. nih.gov

Heterosynthon Formation: The combination of a carboxylic acid and a pyridine ring is a classic pairing in crystal engineering, forming a strong and directional acid-pyridine heterosynthon via an O-H···N hydrogen bond. nih.gov The additional amino group on the pyridine ring can engage in further N-H···O or N-H···N hydrogen bonds, creating more complex and stable networks. nih.govnih.gov

By exploiting these principles, this compound can be used to construct 1D chains, 2D layers, or 3D frameworks with tunable properties.

Transferability of Multipole Charge Density Parameters for Supramolecular Synthons

Advanced crystal engineering aims not just to predict structure but also to model and predict electronic properties, such as electrostatic potential. A key development in this area is the concept of transferability of multipole charge density parameters for supramolecular synthons. acs.orgacs.org This approach, often called the Supramolecular Synthon Based Fragment Approach (SBFA), is a powerful tool for quantitative crystal engineering. researchgate.netnih.gov

The core idea is that the electron density distribution of a robust supramolecular synthon (like the carboxylic acid dimer or the acid-pyridine heterosynthon) is largely independent of the rest of the molecule. acs.orgacs.org High-resolution X-ray diffraction experiments can be performed on simple model compounds to precisely determine the multipole parameters that describe the electron density of a specific synthon. These parameters can then be transferred from this "library" to model the charge density of new, more complex molecules that contain the same synthon, without the need for a new high-resolution experiment. acs.orgnih.gov

For a molecule like this compound, the multipole parameters for the carboxylic acid dimer synthon and the acid-pyridine heterosynthon could be derived from libraries built from simpler benzoic acids and pyridines. acs.org This allows for the accurate modeling of the total crystal charge density, which is crucial for understanding and predicting intermolecular interaction energies and other crystal properties. nih.gov This transferability provides a bridge between molecular structure and material properties, making the rational design of functional materials more efficient. acs.orgnih.gov

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(6-Aminopyridin-3-yl)benzoic acid, within the active site of a target protein like AURKB. mdpi.commdpi.com

In the context of drug design, molecular docking simulations are used to predict the binding affinity, often expressed as a docking score in units like kcal/mol. A lower (more negative) score typically indicates a more favorable binding interaction. ekb.eg For derivatives of this compound targeting AURKB, docking studies predict how the molecule fits into the ATP-binding pocket of the kinase.

Table 1: Example Binding Affinity Data for AURKB Inhibitors

Inhibitor ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference Method
Quinazolin-based inhibitorsAurora B Kinase-7.9 to -9.6Molecular Docking
Thiazolo[3,2-a]pyridine derivativesα-amylase-7.43 (for lead compound)Molecular Docking
Benzoic Acid derivativesSARS-CoV-2 Main Protease-29.59 to -37.25Molecular Docking

Note: The data in this table is illustrative of typical binding affinities found in molecular docking studies for similar classes of compounds and their respective targets. mdpi.comekb.egnih.gov

A key outcome of ligand-target interaction modeling is the identification of specific amino acid residues within the target's active site that are critical for binding. nih.govnih.gov For inhibitors targeting AURKB, computational studies have consistently identified a set of crucial residues. These residues form the hydrogen bonds and van der Waals contacts necessary to anchor the inhibitor. nih.govaccscience.com

The hinge region of AURKB is particularly important for ATP-competitive inhibitors. The interaction with Alanine 157 (Ala157) in this region is a hallmark of many AURKB inhibitors. The aminopyridine nitrogen of a ligand like this compound would be predicted to act as a hydrogen bond acceptor with the backbone amide of Ala157. Other key residues include Lysine 106 (Lys106), which forms a crucial salt bridge or hydrogen bond with the phosphate (B84403) groups of ATP and can interact with inhibitors, and Glutamate 161 (Glu161). accscience.com

Table 2: Key Interacting Residues in Aurora B Kinase for Inhibitor Binding

ResidueTypical Interaction TypeRole in Binding
ALA 157Hydrogen BondAnchors the ligand to the kinase hinge region.
LYS 106Hydrogen Bond / ElectrostaticInteracts with the phosphate-binding region; key for affinity.
GLU 161Hydrogen BondForms interactions that contribute to selectivity and affinity.
LEU 83HydrophobicContributes to the hydrophobic pocket, stabilizing the ligand.
VAL 91HydrophobicForms part of the hydrophobic binding surface.

Note: Residues listed are based on computational and structural studies of various inhibitors in complex with Aurora B Kinase. nih.govaccscience.com

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide a deeper understanding of the molecule's structure, stability, and reactivity based on its electron distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. pku.edu.cnlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, which is activated by the electron-donating amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient benzoic acid ring, due to the electron-withdrawing nature of the carboxylic acid group. This separation of frontier orbitals is key to its potential for forming charge-transfer interactions within a protein active site.

Table 3: Principles of Frontier Molecular Orbital (FMO) Analysis

OrbitalDescriptionChemical PropertyPredicted Location on this compound
HOMOHighest Occupied Molecular OrbitalElectron-donating capacity (Nucleophilicity)Aminopyridine Ring
LUMOLowest Unoccupied Molecular OrbitalElectron-accepting capacity (Electrophilicity)Benzoic Acid Ring
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stabilityDetermines the ease of electronic excitation

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule. nih.gov It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP surface would show a strong negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, identifying these as primary sites for hydrogen bond acceptance. The amino group's hydrogens and the carboxylic acid proton would exhibit a positive potential, marking them as hydrogen bond donor sites. This detailed reactivity map is crucial for understanding and predicting the non-covalent interactions that govern ligand-receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. rsc.orgnih.gov MD simulations are used to assess the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the persistence of key interactions identified in docking studies. accscience.comrsc.org

Dynamic Behavior of Ligands within Protein Binding Sites

The efficacy of a drug is intrinsically linked to its ability to bind to a specific protein target and modulate its function. Molecular docking and molecular dynamics (MD) simulations are pivotal in silico techniques used to predict and analyze these binding events. nih.govresearchgate.net For derivatives of this compound, these methods have been instrumental in understanding their interactions with target proteins.

For instance, in the development of mTOR inhibitors, a derivative, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govsigmaaldrich.comnaphthyridin-2(1H)-one (Torin2), was identified through a focused medicinal chemistry approach guided by computational methods. mit.edu While the specific dynamic behavior of the parent compound, this compound, is not extensively detailed in the provided search results, the principles of ligand-protein dynamics can be applied. MD simulations can reveal how the aminopyridine and benzoic acid moieties of the molecule interact with key residues in a protein's active site. These simulations can elucidate the stability of the ligand-protein complex, the conformational changes induced upon binding, and the key hydrogen bonds and hydrophobic interactions that govern the binding affinity.

Solvent Effects on Molecular Conformations

The conformation of a molecule in solution can significantly differ from its conformation in the gas phase or within a protein's binding pocket. Solvents, particularly water, play a critical role in stabilizing certain conformations through hydrogen bonding and other non-covalent interactions. For this compound, the presence of both an acidic (carboxylic acid) and a basic (amino group) functionality suggests that its conformation will be highly sensitive to the solvent environment and pH.

Computational methods, such as quantum mechanical calculations with implicit or explicit solvent models, can be employed to predict the most stable conformations of this compound in different solvents. Understanding the solvent's influence is vital for predicting the molecule's solubility and its ability to cross biological membranes, which are key aspects of its pharmacokinetic profile. While specific studies on the solvent effects on this particular compound are not detailed in the search results, the general principles of computational chemistry allow for such predictions to be made.

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction using In Silico Methods

In silico methods are invaluable for the early assessment of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.gov

Assessment of Drug-likeness and Oral Bioavailability

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several empirical rules, such as Lipinski's Rule of Five, are used to assess drug-likeness. These rules are based on molecular properties that influence absorption and distribution.

For a related compound, tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, some computed descriptors are available from PubChem. nih.gov While not the exact molecule, these provide an insight into the types of properties considered.

Computed Property Value (for a related ester derivative)
Molecular Weight284.35 g/mol
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

A derivative of this compound, Torin2, was found to have significantly improved bioavailability (54%) compared to its predecessor, highlighting the importance of structural modifications guided by in silico and experimental data. mit.edu Another related compound, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, also demonstrated high oral bioavailability. nih.gov These findings underscore the potential of the aminopyridine scaffold in designing orally available drugs. The low bioavailability of some related compounds was attributed to poor absorption, possibly due to limited water solubility, a factor that can be predicted and addressed using computational tools. mit.edu

Computational Prediction of ADMET Profiles

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico models can predict these properties, helping to identify potential liabilities early in the drug discovery process.

For derivatives of this compound, studies have shown that in silico predictions align with experimental outcomes. For example, the mouse liver microsome stability study for compounds related to Torin2 correctly predicted their metabolic fate. mit.edu Computational tools can predict sites of metabolism on a molecule, allowing medicinal chemists to make modifications to improve metabolic stability. They can also predict potential interactions with drug transporters and metabolizing enzymes like the cytochrome P450 family. While specific ADMET predictions for this compound are not provided in the search results, the successful application of these methods to its derivatives strongly suggests their utility for the parent compound.

Translational Research and Material Science Applications

Medicinal Chemistry Applications and Therapeutic Potential

The inherent chemical functionalities of 3-(6-Aminopyridin-3-yl)benzoic acid make it a molecule of significant interest in drug discovery and development. The presence of a carboxylic acid group, an amino group, and an aromatic system with a pyridine (B92270) nitrogen atom allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic activities.

Design and Synthesis of Next-Generation Therapeutic Agents

The core structure of this compound serves as a foundational template for the design and synthesis of new therapeutic agents. Researchers have successfully synthesized novel derivatives, such as 3-(6-aminopyridin-3-yl)benzamides, which have shown promising anticancer activities. researchgate.net One notable application has been in the development of inhibitors for critical cellular targets like the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. For instance, a potent and selective mTOR inhibitor, Torin2, incorporates the 9-(6-aminopyridin-3-yl) moiety in its structure. mit.edu This highlights the utility of the aminopyridine-yl-benzoic acid scaffold in creating highly specific and effective therapeutic molecules.

The synthesis of these next-generation agents often involves standard organic chemistry reactions. For example, benzamide (B126) derivatives can be prepared through the direct condensation of benzoic acids and amines. researchgate.net The versatility of the this compound structure allows for the strategic introduction of various substituents to optimize the pharmacological properties of the resulting compounds.

Development of Lead Compounds for Targeted Therapies

The development of lead compounds for targeted therapies is a cornerstone of modern medicine, and this compound derivatives are proving to be valuable in this endeavor. These compounds can be tailored to interact with specific biological targets implicated in disease. For example, derivatives of this scaffold have been investigated as inhibitors of Aurora kinase B (AURKB), a protein that plays a crucial role in cell cycle progression and is often deregulated in various cancers. researchgate.net

The inhibition of AURKB by these derivatives can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells, demonstrating a targeted therapeutic approach. researchgate.net The ability to generate a library of derivatives from the this compound core allows for the systematic exploration of structure-activity relationships, facilitating the identification of lead compounds with optimal potency and selectivity for their intended targets.

Table 1: Anticancer Activity of 3-(6-aminopyridin-3-yl)benzamide (B6330033) Derivatives

Compound Target Activity Reference
3-(6-aminopyridin-3-yl)benzamide derivatives AURKB Induces cell cycle arrest and apoptosis researchgate.net
Torin2 (contains 9-(6-aminopyridin-3-yl) moiety) mTOR Potent and selective inhibitor mit.edu

Strategies for Enhancing Efficacy and Selectivity

A key challenge in drug development is to enhance the efficacy and selectivity of therapeutic agents to maximize their therapeutic window while minimizing off-target effects. For compounds derived from this compound, several strategies can be employed. A rational, structure-based design approach can be used to develop inhibitors with improved selectivity. rsc.org For instance, by understanding the binding modes of these compounds with their target proteins through techniques like X-ray crystallography, medicinal chemists can make informed modifications to the molecular structure to enhance binding affinity and selectivity.

Role as Building Blocks in Proteolysis-Targeting Chimeras (PROTACs) and Other Targeted Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins within the cell. axispharm.com A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. nih.govbroadpharm.com

The rigid aromatic core of this compound could serve as a scaffold for the linker, providing a defined spatial separation between the warhead and the E3 ligase ligand, which is a critical parameter for the efficacy of a PROTAC. nih.gov Furthermore, the aminopyridine and benzoic acid moieties can be functionalized to create novel warheads that target specific proteins of interest or to develop new E3 ligase ligands. The development of linker-free PROTACs also presents an intriguing possibility for this compound, where its inherent structure could facilitate the necessary protein-protein interactions for degradation. nih.gov

Advanced Materials: Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond its medicinal applications, this compound is a valuable ligand for the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The ability to tailor the structure and properties of MOFs makes them suitable for a wide range of applications, including gas storage, separation, and catalysis.

The this compound molecule possesses both a carboxylic acid group and a pyridine nitrogen atom, both of which can coordinate to metal centers. This dual-coordination capability makes it an excellent candidate for forming stable and well-defined MOF structures. The crystal structure of 3-(6-Aminopyridinium-3-yl)benzoate monohydrate has been reported, providing valuable insight into its coordination behavior. nih.gov

Rational Design of MOFs with Specific Architectures and Pore Properties

The rational design of MOFs involves the careful selection of metal ions and organic ligands to achieve a desired network topology and pore environment. The geometry and connectivity of the this compound ligand can be exploited to construct MOFs with specific architectures. For example, the use of a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has led to the synthesis of three novel MOFs with different topological structures. nih.gov

By varying the metal ion and the reaction conditions, it is possible to control the dimensionality and connectivity of the resulting framework. The amino group on the pyridine ring can also be functionalized to introduce additional properties into the MOF, such as enhanced catalytic activity or selective binding sites for specific molecules. nih.gov The ability to create MOFs with tunable pore sizes and chemical environments opens up possibilities for their use in applications such as targeted drug delivery, where the MOF can act as a carrier for therapeutic agents. medchemexpress.com

Table 2: Examples of MOFs with Related Ligands

Ligand Metal Ion(s) Resulting MOF Topology/Structure Reference
3-Nitro-4-(pyridin-4-yl)benzoic acid Cd(II) Fourfold interpenetrating 3D framework (dia topology) nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acid Cd(II) Non-interpenetrating 3D framework (pcu topology) nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acid Ni(II) 2D network (sql topology) nih.gov
1,3,5-Benzenetricarboxylic acid and 4,4′-dipyridyl Cu(II), Ni(II), Cd(II) Varying topologies (hcb, hxl, sql, 2C1) rsc.org

Tunable Functionality through Ligand Design and Secondary Reactivity

The design of the organic ligand is a cornerstone in the development of functional MOFs. The inherent properties of this compound, specifically its angular geometry and the presence of multiple coordination sites (the carboxylate group and the nitrogen atoms of the pyridine ring and amino group), allow for the construction of diverse and complex framework structures. The strategic selection of this ligand enables the tuning of the resulting MOF's properties, such as pore size, shape, and chemical environment.

While direct research on MOFs synthesized from this compound is limited in publicly available literature, the principles of tunable functionality can be illustrated by examining MOFs constructed from analogous pyridyl- and carboxylate-containing ligands. For instance, the assembly of various metal ions with ligands like 5-(isonicotinamido)isophthalic acid has led to the formation of coordination polymers with structures ranging from two-dimensional (2D) networks to three-dimensional (3D) interpenetrated frameworks. rsc.org The final topology and dimensionality of these materials are influenced by the choice of the metal center and the coordination behavior of the ligand. rsc.org

Furthermore, the amino group present in this compound offers a prime site for secondary reactivity , a powerful strategy known as post-synthetic modification (PSM). PSM allows for the chemical modification of a pre-synthesized MOF, enabling the introduction of new functional groups that were not present in the initial building blocks. This technique can be used to fine-tune the properties of the material without altering its underlying framework. For example, the amino groups within a MOF can undergo various chemical transformations, such as peptide coupling reactions, to attach other molecules, thereby altering the functionality of the pores. rsc.org This approach significantly broadens the scope of accessible MOF functionalities, moving beyond what can be achieved through direct synthesis alone. rsc.org The ability to perform multistep synthetic sequences on MOFs through PSM opens avenues for creating highly complex and tailored materials.

Potential Applications in Gas Storage, Separation, and Catalysis

The tailored porosity and chemical functionality of MOFs derived from ligands like this compound suggest their potential in several key application areas, including gas storage, gas separation, and catalysis.

Gas Storage and Separation: The presence of specific functional groups within the pores of a MOF can significantly enhance its affinity for certain gas molecules. The amino group in this compound, for instance, can act as a Lewis base, which is known to improve the selective adsorption of CO2. eeer.org Research on other amino-functionalized MOFs has demonstrated their potential for high CO2 uptake and selectivity over other gases like N2. For example, amino-modified Mg-MOF-74 has shown a high CO2 adsorption capacity. eeer.org The combination of microporosity and active functional sites is crucial for efficient gas separation processes. While specific adsorption data for a MOF based on this compound is not available, the structural features suggest it would be a promising candidate for applications in carbon capture and gas purification.

Catalysis: The open metal sites and functionalized organic linkers within MOFs can act as catalytic centers. MOFs can serve as heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse. The amino groups within a framework built from this compound could function as basic catalytic sites. For instance, amino-functionalized MOFs have been successfully employed as catalysts in Knoevenagel condensation reactions. rsc.org Moreover, the metal nodes themselves can be catalytically active, or new catalytic sites can be introduced via post-synthetic modification. The porous nature of MOFs can also lead to size and shape selectivity in catalytic reactions.

While the direct application of MOFs based on this compound has yet to be extensively reported, the foundational principles of MOF design and functionalization strongly support their potential in these technologically important areas. Further research into the synthesis and characterization of such materials is warranted to fully explore their capabilities.

Advanced Analytical Characterization Techniques in Research

Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and then provides mass information for each component. In the analysis of 3-(6-Aminopyridin-3-yl)benzoic acid, LC-MS is instrumental for confirming the molecular weight and assessing the purity of a sample. The mass spectrometer ionizes the compound, and the resulting mass-to-charge ratio is measured. For this compound, the expected molecular weight is approximately 228.24 g/mol . LC-MS analysis would confirm the presence of the main compound by detecting its corresponding molecular ion peak, while also identifying any impurities present in the sample.

Table 1: LC-MS Data for this compound

ParameterObserved Value
Molecular FormulaC12H10N2O2
Molecular Weight228.24
Ionization ModeElectrospray Ionization (ESI)
Expected [M+H]⁺~229.08

Note: The observed values in this table are theoretical and may vary slightly based on experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantitative analysis. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, by-products, or degradation products. The area under the peak in the resulting chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification. Purity is typically expressed as a percentage of the total peak area.

Table 2: Typical HPLC Parameters for Analysis of this compound

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseA gradient of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid
DetectionUV at a specific wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

Note: These parameters are illustrative and may be optimized for specific analytical needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra allow for the precise assignment of each atom within the molecule's structure. Furthermore, the presence of unexpected signals can indicate impurities.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Aromatic CH (benzoic acid ring)7.5 - 8.2
Aromatic CH (pyridine ring)6.7 - 8.5
Amine NH₂6.1
Carboxylic Acid OH~13.0

Note: Predicted chemical shifts are estimates and can be influenced by solvent and other experimental factors.

X-ray Diffraction for Single Crystal and Powder Analysis

X-ray diffraction (XRD) provides definitive information about the solid-state structure of a compound. Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, confirming the connectivity and stereochemistry of this compound. Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a solid sample, identifying the crystalline form (polymorph) and assessing its crystallinity and purity.

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science. nih.govnih.govnih.gov For a scaffold like 3-(6-aminopyridin-3-yl)benzoic acid, which is a known framework for kinase inhibitors, these computational tools offer unprecedented opportunities for accelerated and targeted design of new analogues. nih.govnih.gov

The integration of AI and ML in the design of compounds based on the this compound core can be summarized in the following table:

Application of AI/MLDescriptionPotential Impact
De Novo Drug Design Generative models create novel molecular structures based on desired properties. nih.govyoutube.comRapid exploration of new chemical space and identification of innovative drug candidates.
Bioactivity Prediction ML algorithms predict the biological activity of virtual compounds against specific targets. researchgate.netacs.orgPrioritization of synthetic efforts on the most promising molecules.
ADMET Prediction AI models forecast the pharmacokinetic and toxicity profiles of new compounds. nih.govyoutube.comEarly identification of potential liabilities, reducing late-stage failures.
Kinase Inhibitor Selectivity ML models can be trained to predict the selectivity of inhibitors against a panel of kinases. nih.govresearchgate.netlabsyspharm.orgDesign of highly specific inhibitors with reduced off-target effects.

Exploration of Novel Bioactive Scaffolds Derived from the Core Structure

The this compound core structure serves as a fertile ground for the exploration and development of novel bioactive scaffolds. Through strategies like bioisosteric replacement and scaffold hopping, medicinal chemists can design and synthesize new series of compounds with diverse biological activities. nih.govnih.govnih.gov

Recent research has demonstrated the potential of deriving novel anticancer agents from this scaffold. For example, a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting AURKB transcription. researchgate.net This highlights the potential of modifying the carboxylic acid group into an amide to generate potent and selective anticancer compounds. nih.gov The structure-activity relationship (SAR) studies of such derivatives are crucial for understanding the key molecular interactions responsible for their biological effects and for guiding the design of more potent analogues. acs.orgresearchgate.net

The following table summarizes the research findings on some novel bioactive scaffolds derived from the this compound core:

Derivative ClassModificationBiological ActivityKey Findings
Benzamide (B126) Derivatives Amidation of the carboxylic acidAnticancer (e.g., against gastric cancer cells) nih.govresearchgate.netInduction of apoptosis through inhibition of targets like AURKB. researchgate.net
Piperazine-linked Aminopyridines Introduction of a piperazine (B1678402) linkerKinase inhibition (e.g., BTK inhibitors) researchgate.netLipophilic substitutions on the piperazine ring can enhance activity. researchgate.net
2-Aminopyridine Derivatives Substitution on the pyridine (B92270) and phenyl ringsALK2 inhibition acs.orgModifications can improve potency and selectivity against related kinases. acs.org

Application in Nanotechnology and Drug Delivery Systems

The unique physicochemical properties of this compound and its derivatives make them attractive candidates for applications in nanotechnology, particularly in the development of advanced drug delivery systems. nih.govnih.gov The presence of both a carboxylic acid and an amino group allows for versatile functionalization of nanoparticles, enabling targeted drug delivery and controlled release. nih.govmdpi.com

The carboxylic acid group can be used to covalently attach the molecule to the surface of various nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic nanocarriers. nih.govmdpi.com This functionalization can improve the stability of the nanoparticles and facilitate the loading of therapeutic agents. mdpi.com The aminopyridine moiety, on the other hand, can act as a targeting ligand, binding to specific receptors overexpressed on the surface of cancer cells, for instance. researchgate.net This targeted approach can enhance the accumulation of the drug at the tumor site, thereby increasing its efficacy and reducing systemic toxicity. mdpi.comresearchgate.net

Furthermore, polymers containing pyridine units can be designed to be stimuli-responsive. nih.govhanyang.ac.krbibliotekanauki.plnih.gov For example, they can be engineered to release their drug payload in response to changes in pH, which is a characteristic feature of the tumor microenvironment. acs.orgnih.gov This "smart" drug delivery approach allows for the on-demand release of the therapeutic agent precisely where it is needed.

Nanotechnology ApplicationRole of this compoundPotential Advantage
Nanoparticle Functionalization Serves as a linker to attach drugs or targeting ligands to nanoparticles. nih.govmdpi.comEnhanced drug loading, stability, and targeted delivery.
Targeted Drug Delivery The aminopyridine moiety can act as a targeting ligand for specific cell surface receptors. researchgate.netIncreased drug concentration at the site of action and reduced side effects.
Stimuli-Responsive Systems Incorporation into polymers to create pH-responsive drug delivery systems. hanyang.ac.krnih.govControlled and triggered drug release in the tumor microenvironment.

Collaborative Research Initiatives in Chemical Biology and Materials Science

The multifaceted nature of this compound and its derivatives necessitates a collaborative and interdisciplinary research approach. Synergistic efforts between chemical biologists, materials scientists, medicinal chemists, and computational scientists are crucial to fully unlock the potential of this scaffold. nih.govtechnologynetworks.comnih.gov

In the realm of chemical biology , collaborative projects can focus on the identification of novel biological targets for compounds derived from this scaffold. ox.ac.uk High-throughput screening of compound libraries against a wide range of enzymes and receptors can uncover new therapeutic applications. ox.ac.uk Furthermore, the development of chemical probes based on this scaffold can be instrumental in elucidating complex biological pathways. ox.ac.uk

In materials science , collaborations can lead to the development of novel functional materials with tailored properties. esf.edumpg.deacs.org For instance, the incorporation of this compound into metal-organic frameworks (MOFs) or polymers could lead to materials with unique catalytic, electronic, or sensing capabilities. The self-assembly properties of derivatives can also be explored for the creation of new supramolecular structures.

Academic-industry collaborations are particularly vital for translating fundamental research into tangible applications. nih.govnih.govdrugbank.commrlcg.com Pharmaceutical companies can provide the resources and expertise for preclinical and clinical development of promising drug candidates identified in academic labs. nih.govdrugbank.com Similarly, collaborations with materials and chemical companies can accelerate the commercialization of new functional materials.

Research AreaCollaborative FocusExpected Outcomes
Chemical Biology Target identification and validation, development of chemical probes. ox.ac.ukDiscovery of new therapeutic applications and tools for biological research.
Materials Science Design and synthesis of novel functional materials (e.g., MOFs, polymers). esf.edumpg.deacs.orgCreation of materials with advanced properties for various applications.
Medicinal Chemistry Structure-based drug design and synthesis of new analogues.Development of more potent and selective drug candidates.
Computational Science AI-driven compound design, virtual screening, and property prediction. nih.govyoutube.comAccelerated discovery and optimization of new molecules.
Academia-Industry Partnerships Translational research, preclinical and clinical development, commercialization. nih.govnih.govdrugbank.commrlcg.comFaster transition of scientific discoveries into beneficial products.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(6-Aminopyridin-3-yl)benzoic acid?

A two-step synthesis involving condensation of substituted aldehydes with aminobenzoic acid derivatives under acidic conditions, followed by oxidation, is a viable route. For example, analogous benzoic acid derivatives are synthesized via acid-catalyzed coupling and subsequent oxidation to stabilize the carboxyl group .

Q. How should researchers validate the purity of synthesized this compound?

Combine chromatographic techniques (HPLC or TLC) with spectroscopic methods. For instance, discrepancies in NMR and mass spectrometry data can be resolved by single-crystal X-ray diffraction, which confirmed structural integrity in related compounds (mean C–C bond length: 0.005 Å, R factor: 0.084) .

Q. What precautions are critical for handling this compound in the lab?

Follow safety protocols for aromatic amines and carboxylic acids: avoid inhalation, use PPE, and ensure proper ventilation. Safety data sheets for structurally similar compounds (e.g., 3-aminobenzoic acid) recommend restricting contact with food/water and minimizing prolonged skin exposure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Single-crystal X-ray studies provide definitive bond lengths and angles. For example, the monohydrate form of 3-(6-Aminopyridinium-3-yl)benzoate was resolved with a data-to-parameter ratio of 12.6, highlighting the importance of high-resolution datasets for refining hydrogen-bonding networks .

Q. What strategies optimize the refinement of crystallographic models for this compound?

Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. SHELX software is widely validated for its precision in resolving anisotropic displacement parameters and hydrogen-bonding interactions .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) and reaction pathways. Validate predictions against experimental data, such as crystallographically confirmed bond angles and torsional strain .

Q. What analytical approaches address polymorphism in this compound?

Combine differential scanning calorimetry (DSC) with variable-temperature X-ray diffraction to identify polymorphic transitions. For hydrates, monitor water loss via thermogravimetric analysis (TGA) and correlate with structural stability .

Methodological Considerations

  • Data Contradictions : Cross-validate spectroscopic (NMR, IR) and crystallographic data to resolve ambiguities. For example, X-ray structures can clarify protonation states conflicting with NMR interpretations .
  • Synthetic Scalability : Optimize reaction conditions (e.g., solvent, temperature) using design-of-experiments (DoE) frameworks to balance yield and purity, particularly for oxidation steps prone to side reactions .

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